Btk inhibitor 2
Übersicht
Beschreibung
Bruton’s tyrosine kinase (BTK) is a cytoplasmatic kinase belonging to the Tec family and is expressed by hematopoietic and plasma cells that regulate different signals, including the PI3K, MAPK, and NF-κB pathways . BTK inhibitors (BTKi) are established standards-of-care in multiple B-cell malignancies including chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenstrom macroglobulinemia . BTK inhibitors can effectively alleviate various diseases such as tumors, leukemia, and asthma .
Synthesis Analysis
The synthesis of BTK inhibitors involves a series of chemical reactions. For instance, phenol was subjected to a Chan-Lam coupling with phenyl boronic acid yielding a diaryl ether, which was reacted with activated Mg° and added into commercially available 4,6-dichloropyrimidine-5-carbaldehyde under an inert atmosphere to afford an alcohol intermediate, which was subsequently oxidized using Dess–Martin periodinane to give a ketone .
Molecular Structure Analysis
The molecular structure of BTK inhibitors is analyzed using 3D-QSAR, molecular docking, and molecular dynamics (MD) simulation . The impact of various functional groups in the molecule on the inhibitory activity is predicted by analyzing the three-dimensional equipotential fields of the compound .
Chemical Reactions Analysis
The chemical reactions involved in the development of BTK inhibitors are complex and involve a series of steps. For instance, phenol was subjected to a Chan-Lam coupling with phenyl boronic acid yielding a diaryl ether, which was reacted with activated Mg° and added into commercially available 4,6-dichloropyrimidine-5-carbaldehyde under an inert atmosphere to afford an alcohol intermediate, which was subsequently oxidized using Dess–Martin periodinane to give a ketone .
Physical And Chemical Properties Analysis
The physical and chemical properties of BTK inhibitors are influenced by various functional groups in the molecule. The impact of these groups on the inhibitory activity is predicted by analyzing the three-dimensional equipotential fields of the compound .
Wissenschaftliche Forschungsanwendungen
Application in B-cell Malignancies
Scientific Field
Summary of the Application
BTK inhibitors have been developed to selectively inhibit the activity of Bruton Tyrosine Kinase (BTK) and disrupt B-cell signaling pathways. These inhibitors bind to the active site of BTK and prevent its phosphorylation, leading to the inhibition of downstream signaling cascades .
Methods of Application
The inhibitors are developed as small molecules that can be administered orally. They bind to the active site of BTK, preventing its phosphorylation and thereby inhibiting downstream signaling cascades .
Results or Outcomes
Regulatory authorities have granted approval to treat B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), with multiple small-molecule BTK inhibitors .
Application in Autoimmune Diseases
Scientific Field
Summary of the Application
Given the central role of BTK in immunity, BTK inhibition represents a promising therapeutic approach for the treatment of inflammatory and autoimmune diseases .
Methods of Application
BTK inhibitors are developed as small molecules and can be administered orally. They inhibit BTK, which plays a crucial role in B-cell receptor and Fc receptor signaling pathways .
Results or Outcomes
Great efforts have been made in developing BTK inhibitors for potential clinical applications in inflammatory and autoimmune diseases. Many candidates have entered different stages of clinical trials .
Application in Chronic Inflammatory Conditions
Summary of the Application
BTK inhibitors have been studied in clinical trials and preclinical investigations for chronic inflammation conditions .
Results or Outcomes
The utilization of small-molecule inhibitors targeting BTK has become a very promising treatment method for these diseases .
Application in SARS-CoV-2 Infection
Scientific Field
Summary of the Application
BTK inhibitors have been studied in preclinical investigations for SARS-CoV-2 infection . Given the role of BTK in immune response, its inhibition could potentially modulate the immune response to the virus .
Methods of Application
BTK inhibitors are developed as small molecules and can be administered orally. They inhibit BTK, which plays a crucial role in immune response .
Results or Outcomes
The utilization of small-molecule inhibitors targeting BTK has become a promising treatment method for SARS-CoV-2 infection .
Application in Cardiovascular Complications
Scientific Field
Summary of the Application
Second-generation BTK inhibitors have improved selectivity and demonstrate reduced rates of cardiovascular complications .
Results or Outcomes
The development of second-generation BTK inhibitors has led to reduced rates of cardiovascular complications in head-to-head ibrutinib studies .
Application in B-cell Cancers
Summary of the Application
The abnormal activity of BTK has been linked to different B-cell cancers . Small-molecule inhibitors of BTK have been developed to selectively inhibit its activity and disrupt B-cell signaling pathways .
Methods of Application
BTK inhibitors are developed as small molecules and can be administered orally. They bind to the active site of BTK, preventing its phosphorylation and thereby inhibiting downstream signaling cascades .
Results or Outcomes
Application in Malignancies
Summary of the Application
BTK inhibitors have been developed and studied in clinical trials and preclinical investigations for malignancies . The abnormal activity of BTK has been linked to different types of B-cell cancers .
Zukünftige Richtungen
Second-generation BTKi have improved selectivity and demonstrate reduced rates of cardiovascular complications in three head-to-head ibrutinib studies . Additionally, new reversible BTK inhibitors are currently under development in early-phase studies to improve their activity and to diminish adverse effects .
Eigenschaften
IUPAC Name |
5-amino-3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazole-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3/c1-2-20(30)28-14-6-7-17(15-28)29-23(25)21(24(26)31)22(27-29)16-10-12-19(13-11-16)32-18-8-4-3-5-9-18/h2-5,8-13,17H,1,6-7,14-15,25H2,(H2,26,31)/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLRSSATGYETCG-QGZVFWFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC(C1)N2C(=C(C(=N2)C3=CC=C(C=C3)OC4=CC=CC=C4)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N1CCC[C@H](C1)N2C(=C(C(=N2)C3=CC=C(C=C3)OC4=CC=CC=C4)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Btk inhibitor 2 |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.